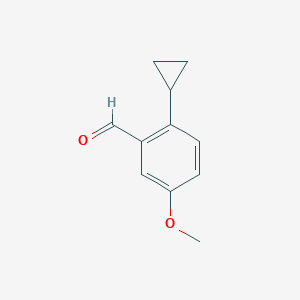

2-Cyclopropyl-5-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the synthesis of related compounds, multicomponent reactions (MCRs) are highlighted as an efficient approach. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one is achieved through a one-pot interaction involving rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine, with cyclopropylamine being used in excess . This method emphasizes step-economy and cost-effectiveness, which could be relevant for the synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using various spectroscopic techniques. For example, the structure of the synthesized thiazolidinone derivative was confirmed using 1H, 13C, 2D NMR, LC-MS, IR, and UV spectra . These techniques could similarly be applied to analyze the molecular structure of 2-Cyclopropyl-5-methoxybenzaldehyde.

Chemical Reactions Analysis

The papers describe different chemical reactions involving methoxybenzaldehyde derivatives. For instance, the reaction of 4-cyanobenzaldehyde with methyl azidoacetate in the presence of sodium methoxide leads to azidocinnamates, which can further undergo thermolysis to yield indoles . Such reactivity could provide insights into the types of chemical transformations that 2-Cyclopropyl-5-methoxybenzaldehyde might undergo under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-Cyclopropyl-5-methoxybenzaldehyde, they do provide information on related compounds. For example, the crystal structure of a dipolarophile synthesized from 3,4,5-trimethoxybenzaldehyde is detailed, including its crystallization in the monoclinic space group and the presence of inter- and intramolecular hydrogen bonds . Such data can be useful in predicting the properties of 2-Cyclopropyl-5-methoxybenzaldehyde, such as its potential crystalline structure and hydrogen bonding capabilities.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

2-Cyclopropyl-5-methoxybenzaldehyde serves as a precursor in the synthesis of structurally diverse molecules with potential biological activities. For instance, the compound has been utilized in multicomponent reactions to develop derivatives with antimicrobial properties. One study described the synthesis of a compound through the interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine, highlighting its antimicrobial activity against various bacterial strains and yeasts (Sydorenko et al., 2022). This demonstrates the compound's utility in generating new bioactive molecules through cost-effective and step-economy synthesis approaches.

Catalytic Applications and Organic Synthesis

In organic synthesis, derivatives of 2-Cyclopropyl-5-methoxybenzaldehyde are instrumental in constructing complex molecules. For example, Schiff bases derived from this aldehyde and other components have been synthesized for their metal ion binding properties, which are crucial in developing selective catalysts for alcohol oxidation. These catalysts are applied in the synthesis of various organic compounds, indicating the role of 2-Cyclopropyl-5-methoxybenzaldehyde derivatives in facilitating efficient and selective chemical transformations (Hazra et al., 2015).

Medicinal Chemistry and Biological Activities

The compound's derivatives have also been explored for their medicinal properties. Schiff bases incorporating 2-Cyclopropyl-5-methoxybenzaldehyde have exhibited significant antiaflatoxigenic and antimicrobial activities, showcasing their potential in pharmaceutical applications. Such studies reveal the compound's utility in developing agents that can inhibit the growth of harmful microorganisms and reduce the production of aflatoxins, which are toxic compounds produced by certain fungi (Harohally et al., 2017).

Natural Resource Exploration and Biosynthesis

Additionally, research into the natural occurrence of methoxybenzaldehydes, including derivatives similar to 2-Cyclopropyl-5-methoxybenzaldehyde, has provided insights into their roles in plants, isolation methods, and applications in food and cosmetics due to their fragrant properties. These studies also touch upon their biosynthesis in plants, emphasizing the compound's relevance in both natural products chemistry and industrial applications (Kundu & Mitra, 2016).

Safety And Hazards

Propriétés

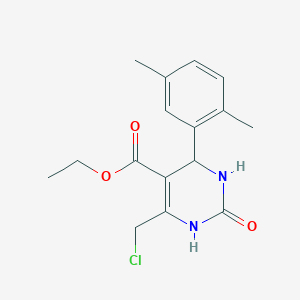

IUPAC Name |

2-cyclopropyl-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWPEBLRSOUWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-methoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)

![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)

![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)

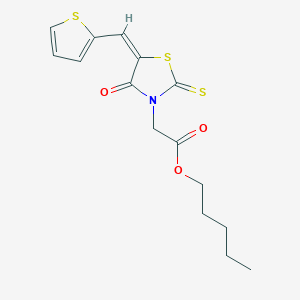

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2519437.png)

![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)

![N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2519448.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2519449.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2519450.png)

![N-(Oxan-4-yl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2519451.png)